[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
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Overview
Description
[2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine: is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable aromatic precursor The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reagent concentrations is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorine-substituted positions. Common reagents for these reactions include sodium hydroxide, ammonia, and various amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, various amines, often in polar solvents like ethanol or water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction could produce partially dechlorinated amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups, leading to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and cellular components can provide insights into the mechanisms of toxicity and bioaccumulation.
Medicine: While not commonly used as a therapeutic agent, this compound’s derivatives may have potential applications in drug development. Researchers may investigate its pharmacokinetic properties and potential as a lead compound for the synthesis of new pharmaceuticals.
Industry: In industrial applications, this compound can serve as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which [2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and the dimethylamine group allows for strong binding interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2,4,6-Trichlorophenol: A structurally related compound with similar chlorination patterns but lacking the dimethylamine group.
Chlorinated Anilines: Compounds with chlorine atoms and an amine group attached to an aromatic ring, sharing some reactivity patterns with [2-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine.
Uniqueness: The uniqueness of this compound lies in its specific combination of chlorine atoms and the dimethylamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13Cl4N |
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Molecular Weight |
337.1 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-5-(2,3,6-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)12-7-8(3-4-9(12)15)13-10(16)5-6-11(17)14(13)18/h3-7,10,13H,1-2H3 |
InChI Key |
ISBXKACZBXSZAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)C2C(C=CC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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